molecular formula C13H20O2 B1194369 Isobornyl acrylate CAS No. 5888-33-5

Isobornyl acrylate

Cat. No.: B1194369
CAS No.: 5888-33-5
M. Wt: 208.30 g/mol
InChI Key: PSGCQDPCAWOCSH-BOURZNODSA-N
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Description

Isobornyl acrylate is an organic compound that belongs to the class of acrylate esters. It is derived from isoborneol and acrylic acid. This compound is known for its unique bicyclic structure, which imparts significant rigidity and thermal stability to the polymers formed from it. This compound is widely used in the production of various polymers, coatings, and adhesives due to its excellent adhesion properties, good chemical resistance, and low shrinkage .

Mechanism of Action

Target of Action

Isobornyl acrylate, also known as Acrylic acid, isobornyl ester, IX0PRH184P, (1R,2R,4R)-rel-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl acrylate, or Sartomer 506, is primarily targeted towards the production of polymers, coatings, and adhesives . It is particularly useful in UV/EB curing formulations .

Mode of Action

This compound is a monofunctional reactive diluent that polymerizes when exposed to sources of free radicals . The bicyclic structure of this compound gives rise to polymers of increased Tg (glass transition temperature), while its monofunctionality minimizes crosslinking . This results in coatings and inks with good hardness and resiliency combined with flexibility and impact resistance .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the polymerization process, which occurs when the compound is exposed to sources of free radicals . The resulting polymers have increased Tg due to the bicyclic structure of this compound .

Pharmacokinetics

It’s important to note that the compound has low viscosity and a wide range of compatibility with oligomers , which may influence its behavior in various formulations.

Result of Action

The polymerization of this compound results in polymers with increased Tg, good hardness, and resiliency, combined with flexibility and impact resistance . These properties make it a popular choice for use in UV-curable coatings on various substrates such as plastics, metals, and wood .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, exposure to high temperature conditions, direct sunlight, ignition sources, oxidizing agents, alkalis, or acids might cause uncontrollable polymerization of the product with the generation of heat . Therefore, care should be taken to control the environment in which this compound is used to ensure safe and effective polymerization .

Safety and Hazards

Isobornyl acrylate is manufactured and handled in industrial settings only . General and substance-specific operational conditions and risk management measures are in place to prevent exposure to workers and release to the environment .

Future Directions

The future of Isobornyl acrylate looks promising with the global this compound market size expected to expand at a CAGR of 6.24% during the forecast period, reaching USD 94.93 million by 2028 . The use of naturally obtained biomass can reduce the dependence on petrochemical suppliers and the impact of petroleum prices . Biobased acrylic polymers developed from vegetable oils and cellulose are very popular nowadays .

Biochemical Analysis

Biochemical Properties

Isobornyl acrylate plays a significant role in biochemical reactions, particularly in polymerization processes. It interacts with free radicals, which are highly reactive atoms or molecules with unpaired electrons. These interactions lead to the formation of polymers with enhanced thermal resistance and low shrinkage . The compound’s interaction with free radicals is crucial for its function as a reactive diluent in UV/EB curing applications .

Cellular Effects

This compound has been identified as a skin sensitizer, with several cases of contact sensitization in humans being exposure-related . It has been shown to cause sensitizing effects on the skin, confirmed by a positive result in a local lymph node assay . The compound’s impact on cellular processes includes its role as a monomer in UV-curing acrylic resins or adhesives, where it can be used in high concentrations .

Molecular Mechanism

At the molecular level, this compound exerts its effects through polymerization when exposed to sources of free radicals . This process involves the formation of polymers with increased glass transition temperature and thermal stability . The compound’s bicyclic structure contributes to its ability to form polymers with good hardness and resiliency . Additionally, this compound’s interaction with free radicals is a key aspect of its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have good stability and low shrinkage properties . Its effects over time include maintaining flexibility and hardness in UV/EB cured products . The compound’s stability is crucial for its use in various applications, including coatings and inks . Long-term effects on cellular function have been observed, particularly in terms of its sensitizing potential .

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have shown that it can cause skin sensitization at high concentrations . The compound’s effects vary with different dosages, with higher doses leading to increased sensitization potential . Threshold effects have been observed, indicating that lower doses may not cause significant adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with free radicals during polymerization . The compound’s bicyclic structure and monofunctionality contribute to its role in these pathways, leading to the formation of polymers with enhanced thermal resistance and low shrinkage . The metabolic flux and metabolite levels are influenced by the compound’s interactions with free radicals .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with free radicals . The compound’s ability to polymerize when exposed to sources of free radicals is a key aspect of its transport and distribution . This process ensures that this compound can effectively function as a reactive diluent in various applications .

Subcellular Localization

This compound’s subcellular localization is influenced by its interactions with free radicals and its ability to polymerize . The compound’s bicyclic structure and monofunctionality contribute to its localization within specific compartments or organelles . These interactions are crucial for its activity and function in various applications, including coatings and inks .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isobornyl acrylate can be synthesized through a condensation reaction between isoborneol and acrylic acid or acrylic anhydride in the presence of a catalyst. The reaction typically involves heating the reactants in a solvent, such as toluene, and using a catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation .

Another method involves the reaction of camphene with acrylic acid in the presence of a cationic acid ion-exchange resin as a catalyst. This method is advantageous due to its mild reaction conditions and high yield .

Industrial Production Methods

Industrial production of this compound often employs a continuous process where isoborneol and acrylic acid are fed into a reactor containing a catalyst. The reaction mixture is continuously stirred and heated to maintain the desired reaction temperature. The product is then separated and purified through distillation .

Chemical Reactions Analysis

Types of Reactions

Isobornyl acrylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Properties

CAS No.

5888-33-5

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] prop-2-enoate

InChI

InChI=1S/C13H20O2/c1-5-11(14)15-10-8-9-6-7-13(10,4)12(9,2)3/h5,9-10H,1,6-8H2,2-4H3/t9-,10?,13+/m0/s1

InChI Key

PSGCQDPCAWOCSH-BOURZNODSA-N

Isomeric SMILES

C[C@]12CC[C@H](C1(C)C)CC2OC(=O)C=C

SMILES

CC1(C2CCC1(C(C2)OC(=O)C=C)C)C

Canonical SMILES

CC1(C2CCC1(C(C2)OC(=O)C=C)C)C

5888-33-5

physical_description

Pellets or Large Crystals;  NKRA;  Liquid

Pictograms

Irritant; Environmental Hazard

Related CAS

30323-87-6

Synonyms

isobornyl acrylate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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